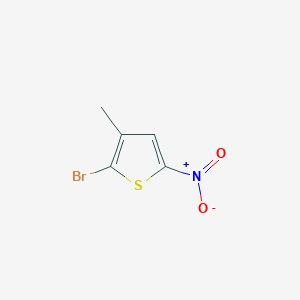

2-Bromo-3-methyl-5-nitrothiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3-methyl-5-nitrothiophene is a heterocyclic compound with the molecular formula C5H4BrNO2S and a molecular weight of 222.06 g/mol . This compound is part of the thiophene family, which is known for its aromatic sulfur-containing five-membered ring structure. Thiophene derivatives have garnered significant interest due to their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .

Mécanisme D'action

Target of Action

Thiophene derivatives, in general, have been known to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

It’s known that thiophene derivatives can interact with their targets in various ways, leading to different biological effects .

Pharmacokinetics

The compound is a solid at room temperature, with a melting point of 40-41°c . These properties could influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

Given its participation in the synthesis of oligothiophene precursors, it may contribute to the generation of (porphinato)zinc (ii)-based chromophores .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Bromo-3-methyl-5-nitrothiophene. For instance, its solid state and melting point suggest that it may be stable under normal environmental conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-5-nitrothiophene typically involves the bromination of 3-methylthiophene followed by nitration. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The nitration step involves the use of a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-3-methyl-5-nitrothiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaOH).

Reduction: Hydrogen gas, catalysts (Pd/C, Raney nickel), metal hydrides (LiAlH4, NaBH4).

Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, water).

Major Products:

Substitution: 2-Amino-3-methyl-5-nitrothiophene, 2-Thio-3-methyl-5-nitrothiophene.

Reduction: 2-Bromo-3-methyl-5-aminothiophene.

Oxidation: 2-Bromo-3-carboxy-5-nitrothiophene.

Applications De Recherche Scientifique

2-Bromo-3-methyl-5-nitrothiophene has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

2-Bromo-5-nitrothiophene: Similar structure but lacks the methyl group at the 3-position.

3-Methyl-5-nitrothiophene: Similar structure but lacks the bromine atom at the 2-position.

2-Bromo-3-methylthiophene: Similar structure but lacks the nitro group at the 5-position.

Uniqueness: 2-Bromo-3-methyl-5-nitrothiophene is unique due to the presence of both the bromine and nitro groups, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile chemical modifications and applications in various fields .

Activité Biologique

2-Bromo-3-methyl-5-nitrothiophene is a thiophene derivative with significant potential in various fields, particularly in biological research. This compound is characterized by its unique chemical structure, which includes a bromine atom, a methyl group, and a nitro group attached to the thiophene ring. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C5H4BrNO2S

- Molecular Weight : 222.06 g/mol

- Melting Point : 40-41 °C

The biological activity of this compound can be attributed to its interaction with various biological targets. Thiophene derivatives are known for their ability to modulate biological pathways through several mechanisms:

- Antimicrobial Activity : The nitro group in thiophene derivatives can undergo reduction within bacterial cells, leading to the generation of reactive intermediates that damage cellular components.

- Anticancer Properties : Studies suggest that such compounds may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.

Antimicrobial Properties

Research has indicated that this compound exhibits potent antimicrobial activity against various bacterial strains. A study focused on nitrothiophene carboxamide derivatives demonstrated their effectiveness against E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. These compounds were found to be bactericidal in vitro and effective in mouse models of infection .

Anticancer Potential

The anticancer potential of this compound has been explored through various in vitro studies. The compound's ability to induce apoptosis in cancer cell lines has been documented, suggesting its role as a potential therapeutic agent in cancer treatment. The mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against antibiotic-resistant strains of bacteria. The compound was tested using the disk diffusion method and showed significant inhibition zones against resistant strains, highlighting its potential as an alternative antimicrobial agent .

Anticancer Activity Assessment

In another study, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values comparable to those of established chemotherapeutics .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Bromo-5-nitrothiophene | Lacks methyl group at the 3-position | Moderate antimicrobial activity |

| 3-Methyl-5-nitrothiophene | Lacks bromine at the 2-position | Low anticancer activity |

| 2-Bromo-3-methylthiophene | Lacks nitro group at the 5-position | Limited biological activity |

| This compound | Unique combination of bromine and nitro groups | High antimicrobial and anticancer activity |

Propriétés

IUPAC Name |

2-bromo-3-methyl-5-nitrothiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-3-2-4(7(8)9)10-5(3)6/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEZTVGLBNABDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.